(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
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Overview
Description
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chiral compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination with ®-1,2-diaminoethane under hydrogenation conditions using a suitable catalyst like palladium on carbon (Pd/C).
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired chiral amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts or metal catalysts in large-scale reactors ensures high enantiomeric purity and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine groups, forming corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with catalysts such as Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
®-1-[3-(Trifluoromethyl)phenyl]ethanol: Another chiral compound with a trifluoromethyl group.
α-(Trifluoromethyl)styrene: A versatile synthetic intermediate for fluorinated compounds.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with significant applications in organocatalysis.
Uniqueness: (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is unique due to the presence of both a trifluoromethoxy group and a chiral amine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1213960-29-2 |
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Molecular Formula |
C9H11F3N2O |
Molecular Weight |
220.19 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
InChI Key |
HSMPCGOCWQZZEB-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)N)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)OC(F)(F)F |
Origin of Product |
United States |
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